An In-depth Technical Guide to the Synthesis of Oleamidopropyl Dimethylamine
An In-depth Technical Guide to the Synthesis of Oleamidopropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for oleamidopropyl dimethylamine (B145610), a widely used amidoamine surfactant in the cosmetics and personal care industries. This document details the core chemical processes, experimental protocols, and quantitative data associated with its production.
Introduction
Oleamidopropyl dimethylamine is a cationic surfactant valued for its conditioning, emulsifying, and antistatic properties.[1][2][3] It is synthesized through the amidation of oleic acid with 3,3-dimethylaminopropylamine (DMAPA).[1][4][5] This process is known for its efficiency, yielding a high-purity product with minimal by-products.[1][4][5]
Synthesis Pathway and Reaction Mechanism
The primary route for synthesizing oleamidopropyl dimethylamine is the direct amidation of oleic acid with DMAPA. This condensation reaction forms a stable amide bond and releases water as a by-product.[1]
Reaction:
Oleic Acid + 3,3-Dimethylaminopropylamine (DMAPA) → Oleamidopropyl Dimethylamine + Water
The reaction can be catalyzed by either acidic or alkaline conditions.[1][4][5] The mechanism involves the nucleophilic attack of the primary amine group of DMAPA on the carbonyl carbon of oleic acid. This is followed by the elimination of a water molecule to form the amide linkage.
Quantitative Data
The synthesis of oleamidopropyl dimethylamine is characterized by high yields and purity. The following table summarizes key quantitative data related to the manufacturing process.
| Parameter | Value | Reference |
| Purity of Final Product | 98-99% | [1][4][5] |
| Typical Reaction Temperature | 75°C - 175°C | [1][5] |
| Conversion Rate (similar synthesis) | >98% | [6] |
| Maximum DMAPA impurity in final product (similar synthesis) | 1.0% | [4] |
| Side reactions (e.g., imidazoline (B1206853) formation) | <3% | [1] |
Experimental Protocols
While specific industrial protocols are proprietary, the following outlines a general laboratory-scale procedure for the synthesis of oleamidopropyl dimethylamine, based on publicly available data for similar amidoamine syntheses.
Materials:
-
Oleic Acid (1.0 mol)
-
3,3-Dimethylaminopropylamine (DMAPA) (1.0 - 1.1 mol, slight excess can be used)
-
Nitrogen gas supply
-
Optional: Acid or base catalyst
-
Reaction vessel equipped with a stirrer, thermometer, and condenser
Procedure:
-
Charging the Reactor: The reaction vessel is charged with oleic acid.
-
Inert Atmosphere: The system is purged with nitrogen to prevent oxidation, which can cause discoloration of the product.[6]
-
Heating: The oleic acid is heated to the desired reaction temperature, typically between 140°C and 180°C.[7]
-
DMAPA Addition: DMAPA is added gradually to the heated oleic acid while stirring.[6] The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction: The reaction mixture is held at the set temperature for a period of 8 to 24 hours.[7] The progress of the reaction can be monitored by measuring the acid value of the mixture to determine the amount of unreacted oleic acid.
-
Water Removal: The water formed during the reaction is continuously removed, often by distillation, to drive the equilibrium towards the product side.[6]
-
Stripping of Excess Amine: Once the reaction is complete (residual fatty acid below a certain threshold, e.g., <3%), any excess DMAPA is removed by vacuum distillation.[6][7]
-
Purification: The final product is then filtered to remove any solid impurities.[4][5]
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the production of oleamidopropyl dimethylamine.
Caption: Synthesis pathway of Oleamidopropyl Dimethylamine.
Caption: General experimental workflow for synthesis.
References
- 1. Buy Oleamidopropyl dimethylamine | 109-28-4 | 99% [smolecule.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. dormer.com [dormer.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. CN101100441A - Synthetic method of cocoamidopropyl dimethylamine - Google Patents [patents.google.com]
- 7. US6107498A - Process for making carboxylic amides - Google Patents [patents.google.com]
